7-Hydroxy Bexarotene
Overview
Description
7-Hydroxy Bexarotene is a compound with the molecular formula C24H28O3 . It is a member of a subclass of retinoids that selectively activate retinoid X receptors (RXRs) .
Synthesis Analysis
The synthesis of this compound involves a novel liquid chromatographic approach. This approach has been developed and approved for the quantitative determination of bexarotene (BXT), its potential impurities in drug substances, and drug products .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C24H28O3. It has an average mass of 364.477 Da and a monoisotopic mass of 364.203857 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its degradation. The degradation analysis performed to establish the method is sufficient to resolve the peaks of related substances from the BXT peak .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its molecular formula C24H28O3 and its average mass of 364.477 Da .Scientific Research Applications
Metabolism and Activity in Cancer Treatment : 7-Hydroxy Bexarotene, a metabolite of bexarotene, has been studied for its metabolism and activity at retinoid receptors. Bexarotene is used for treating cutaneous T-cell lymphoma, and its metabolites, including this compound, show reduced activity at retinoid X receptors compared to the parent compound, which might influence its efficacy in cancer treatment (Howell et al., 2001).
Prodrug Design for Neurodegenerative Diseases : Research on bexarotene prodrugs, which could release the drug in the brain areas affected by neurodegenerative diseases, has been conducted. These prodrugs are designed to be cleaved by NQO1, an enzyme elevated in these diseases, offering a targeted treatment approach (Schäfer et al., 2014).
Impact on Glioma Cells : Bexarotene has shown anti-proliferative effects in C6 glioma cells, acting through the PPARγ/NF-κB pathway. It induces apoptosis and DNA damage in these cells, which could be significant for treating certain brain tumors (Hacıoğlu et al., 2021).
Alzheimer's Disease Research : The effectiveness of bexarotene in Alzheimer's disease has been explored, with varying results. Some studies have questioned its potential efficacy for Alzheimer’s disease treatment, highlighting the need for further research in this area (O’Hare et al., 2016).
PET Imaging Applications : Bexarotene has been studied for its potential in positron emission tomography (PET) imaging, particularly in non-human primate models. This could aid in understanding its distribution and activity in the brain (Rotstein et al., 2014).
Nanotechnology in Drug Delivery : Research into nanocrystal formulations of bexarotene aims to improve its solubility and gastrointestinal absorption. This approach could enhance the drug's effectiveness in cancer treatment (Li et al., 2016).
QSAR Modeling for Toxicity Prediction : QSAR modeling has been used to predict the potential for toxic metabolism in the skin, particularly for new hydrazones of bexarotene, which is critical in developing safe dermatological treatments (Agova et al., 2020).
Effects on Neural Hyperexcitability : Bexarotene has been shown to reduce network excitability in mouse models of Alzheimer's disease and epilepsy, suggesting its potential role in managing neurodegenerative and neurological disorders (Bomben et al., 2014).
Cholesterol and Triglyceride Metabolism : Studies have shown that bexarotene modulates triglyceride but not cholesterol metabolism via gene-specific permissivity of the RXR/LXR heterodimer in the liver. This understanding is crucial for managing side effects in cancer treatments (Lalloyer et al., 2009).
Atherosclerosis Research : Bexarotene has been evaluated for its potential in inhibiting atherosclerosis progression. It improves cholesterol homeostasis and inhibits atherosclerosis progression in mouse models, despite inducing hypertriglyceridemia (Lalloyer et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Research is ongoing to develop Bexarotene analogs for treating Cutaneous T-Cell Lymphomas. These new compounds may possess similar or enhanced therapeutic potential since they display enhanced RXR activation with equivalent or greater reduction in CTCL cell proliferation, as well as the ability to induce ATF3 and EGR3 .
Properties
IUPAC Name |
4-[1-(7-hydroxy-3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethenyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O3/c1-14-11-19-20(24(5,6)21(25)13-23(19,3)4)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12,21,25H,2,13H2,1,3-6H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOXDVMWISJVGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(C(CC2(C)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857713 | |
Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368451-10-9 | |
Record name | 7-Hydroxy-bexarotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0368451109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[1-(7-Hydroxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethenyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-HYDROXY-BEXAROTENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FV388G8RIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.